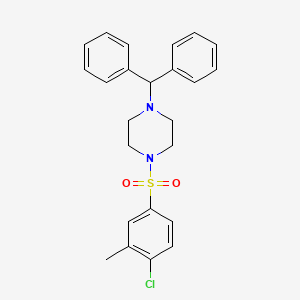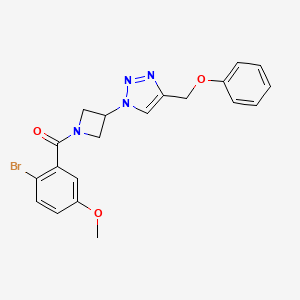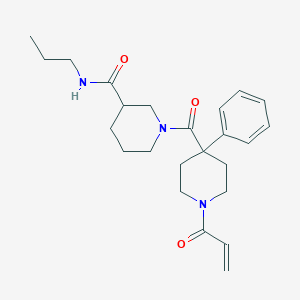![molecular formula C15H20N4O4S B2982247 methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate CAS No. 352224-30-7](/img/structure/B2982247.png)
methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate is a complex organic compound that combines a benzimidazole core with a carbamate and a sulfonyl-azepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate typically involves the following steps:
Formation of the benzimidazole core: : This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Sulfonylation: : The benzimidazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base, such as triethylamine.
Introduction of the azepane ring: : The sulfonylated benzimidazole is reacted with an azepane under suitable conditions to introduce the azepanyl group.
Carbamoylation: : The final step involves carbamoylation with methyl isocyanate or a similar reagent to form the carbamate group.
Industrial Production Methods
In an industrial setting, these steps are typically scaled up and optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. Industrial methods also focus on minimizing the use of hazardous reagents and solvents to adhere to environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation and Reduction: : Depending on the specific reagents and conditions, the azepanyl and sulfonyl groups can be oxidized or reduced.
Substitution Reactions: : The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate in basic or acidic medium.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various alkylating or acylating agents under specific conditions.
Major Products
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Amines or alcohols.
Substitution: : Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate has multiple applications across different fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Potential use in the development of advanced materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on the specific application, but generally involves:
Interaction with Enzymes: : The compound may inhibit or activate specific enzymes by binding to their active sites.
DNA/RNA Interaction: : It may intercalate with DNA or RNA, affecting transcription and replication processes.
Cell Signaling Pathways: : Modulation of cell signaling pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: : Compounds like albendazole and mebendazole, which are also benzimidazole derivatives but lack the azepanyl and carbamate moieties.
Sulfonyl Azepane Compounds: : Similar compounds that possess the sulfonyl azepane group but different core structures.
Uniqueness
The unique combination of the benzimidazole, sulfonyl, azepane, and carbamate groups endows methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate with distinct chemical properties and potential applications not found in other compounds. This unique structure may offer specific interactions with biological targets, enhancing its efficacy in medicinal chemistry.
Propiedades
IUPAC Name |
methyl N-[6-(azepan-1-ylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-23-15(20)18-14-16-12-7-6-11(10-13(12)17-14)24(21,22)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNETAPAFUERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2982169.png)
![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)


![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)



